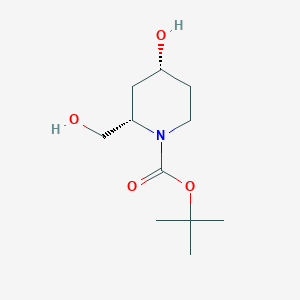

t-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate; .

CAS No.: 1029429-49-9

Cat. No.: VC11500513

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1029429-49-9 |

|---|---|

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)6-8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 |

| Standard InChI Key | VWVWYFVYZSIVFW-RKDXNWHRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1CO)O |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1CO)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1CO)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound t-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate has the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol. Its IUPAC name reflects the stereochemistry at the 2nd and 4th positions of the piperidine ring, where the 2S and 4R configurations confer chirality. The Boc group (tert-butyloxycarbonyl) at the 1-position acts as a protective moiety for the amine, while the hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups at the 2- and 4-positions, respectively, provide sites for further functionalization .

Physicochemical Properties

Key physicochemical properties include:

| Property | Value |

|---|---|

| Melting Point | Not reported (lit.) |

| Boiling Point | Not reported |

| Solubility | Likely polar aprotic solvents |

| Stability | Stable under inert conditions |

The Boc group enhances solubility in organic solvents like dichloromethane and tetrahydrofuran, while the hydroxyl groups contribute to hydrogen-bonding potential .

Synthesis and Preparation

Synthetic Routes

The synthesis of t-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves multi-step strategies to install stereocenters and protective groups. A common approach begins with commercially available piperidine derivatives, such as 4-hydroxypiperidine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . Subsequent hydroxylation and hydroxymethylation steps are performed under controlled conditions to achieve the desired stereochemistry. For example, asymmetric catalysis or enzymatic resolution may enforce the 2S,4R configuration .

Key Reaction Conditions

-

Protection: Boc group installation at 25°C in dichloromethane .

-

Hydroxymethylation: Aldol-type reactions with formaldehyde derivatives, often requiring Lewis acids like BF₃·OEt₂.

-

Deprotection: Acidic conditions (e.g., HCl in dioxane) to remove the Boc group in final steps .

Biological Activity and Mechanisms

Hydrogen-Bonding Interactions

The hydroxyl and hydroxymethyl groups enable robust hydrogen-bonding interactions with biological targets, such as enzymes and receptors. For instance, the compound’s ability to mimic transition states or substrate conformations makes it valuable in inhibitor design.

Applications in Pharmaceutical Research

Chiral Building Block

The compound’s stereochemical purity and functional group diversity make it a preferred chiral building block. It has been utilized in the synthesis of:

-

Protease inhibitors: Modulating the activity of HIV-1 protease .

-

Anticancer agents: Serving as a core structure for kinase inhibitors.

Prodrug Development

The Boc group facilitates prodrug strategies, where the protected amine is enzymatically cleaved in vivo to release active drug molecules. This approach enhances bioavailability and reduces off-target effects .

Research Advancements and Future Directions

Recent Studies

Recent publications highlight its use in solid-phase peptide synthesis (SPPS) to introduce piperidine motifs into peptidomimetics. Additionally, its incorporation into metal-organic frameworks (MOFs) for catalytic applications demonstrates versatility beyond medicinal chemistry .

Challenges and Opportunities

-

Scalability: Current synthetic routes suffer from low yields (30–40%), necessitating optimization.

-

Stereochemical Purity: Advances in asymmetric catalysis could improve enantiomeric excess (ee) from 85% to >99% .

-

Therapeutic Exploration: Screening against emerging targets like SARS-CoV-2 main protease remains unexplored .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume